methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Overview
Description
Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is a natural product found in Gelsemium sempervirens with data available.
Mechanism of Action
Gelsempervine A, also known as “methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate”, is a natural product that can be isolated from Gelsemium elegans .
Target of Action
It is known that gelsemium elegans, the plant from which gelsempervine a is derived, has been used in traditional chinese medicine as a remedy for certain kinds of skin ulcers .
Mode of Action
It is known that the compound is a sarpagine-type alkaloid . Sarpagine-type alkaloids are known to exhibit a variety of biological activities, including cytotoxic activity .
Biochemical Pathways
It is known that gelsemium alkaloids, including gelsempervine a, exhibit potent cytotoxic activity against the a431 human epidermoid carcinoma cell line . This suggests that Gelsempervine A may affect pathways related to cell proliferation and survival.
Result of Action
It is known that gelsemium alkaloids, including gelsempervine a, exhibit potent cytotoxic activity against the a431 human epidermoid carcinoma cell line . This suggests that Gelsempervine A may induce cell death in certain types of cancer cells.
Action Environment
It is known that the compound is derived from gelsemium elegans, a plant that is distributed over southeast asia . This suggests that the compound may be stable in a variety of environmental conditions.
Properties
IUPAC Name |
methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRUSFCSECMUDS-VQHRILDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@]2(CO)C(=O)OC)NC4=CC=CC=C34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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